molecular formula C25H30N4O B11634111 3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11634111
M. Wt: 402.5 g/mol
InChI Key: ALUXRUJZOMZCPW-UHFFFAOYSA-N
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Description

3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperazine.

    Acylation: The piperazine derivative is then acylated using pentanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and piperazine in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Ribociclib: Another cyclin-dependent kinase inhibitor used in cancer treatment.

    Palbociclib: Similar mechanism of action, used for breast cancer treatment.

    Abemaciclib: Also inhibits cyclin-dependent kinases, used in various cancer therapies.

Uniqueness

3-(4-Pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific structure, which allows for selective inhibition of certain cyclin-dependent kinases, potentially offering a more targeted approach to cancer treatment compared to other inhibitors .

Properties

Molecular Formula

C25H30N4O

Molecular Weight

402.5 g/mol

IUPAC Name

3-(4-pentanoylpiperazin-1-yl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C25H30N4O/c1-2-3-13-23(30)28-14-16-29(17-15-28)25-22(18-26)20-11-7-8-12-21(20)24(27-25)19-9-5-4-6-10-19/h4-6,9-10H,2-3,7-8,11-17H2,1H3

InChI Key

ALUXRUJZOMZCPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=C(C3=C(CCCC3)C(=N2)C4=CC=CC=C4)C#N

Origin of Product

United States

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